2-(2,5-Dichlorobenzoyl)benzoic acid

Lipophilicity Drug Design Partition Coefficient

Essential, non-substitutable intermediate for ixazomib synthesis due to its specific 2,5-dichloro substitution pattern. Its enhanced lipophilicity (LogP ~3.98) makes it a strategic scaffold for membrane permeability studies. Generic alternatives are unreliable without cross-validation; request your quote today.

Molecular Formula C14H8Cl2O3
Molecular Weight 295.1 g/mol
CAS No. 106022-00-8
Cat. No. B085513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorobenzoyl)benzoic acid
CAS106022-00-8
Molecular FormulaC14H8Cl2O3
Molecular Weight295.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
InChIKeyQEHSEHBYRXACBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dichlorobenzoyl)benzoic acid (CAS 106022-00-8): Core Physical-Chemical Profile and Procurement Context


2-(2,5-Dichlorobenzoyl)benzoic acid is a benzophenone-derived aromatic carboxylic acid characterized by a 2,5-dichlorophenyl substituent on the benzoyl group . It serves as a pharmaceutical intermediate, notably in the synthesis pathway of the proteasome inhibitor ixazomib [1]. Key predicted properties include a molecular weight of 295.1 g/mol, a LogP of approximately 3.98, and a boiling point of 502.5±45.0 °C at 760 mmHg .

Why Substitution of 2-(2,5-Dichlorobenzoyl)benzoic acid with Structural Analogs is Not Scientifically Equivalent


The specific 2,5-dichloro substitution pattern on the benzoyl moiety of 2-(2,5-dichlorobenzoyl)benzoic acid imparts distinct physicochemical properties compared to its non-chlorinated parent (2-benzoylbenzoic acid) and positional isomers (e.g., 2,4-dichloro). These differences—particularly in lipophilicity and thermal stability—directly influence solubility profiles, chromatographic behavior, and reactivity in downstream synthetic transformations, making generic substitution unreliable without validation .

Quantitative Differentiation Evidence: 2-(2,5-Dichlorobenzoyl)benzoic acid vs. Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Chlorinated Parent

The 2,5-dichloro substitution significantly increases lipophilicity compared to the non-chlorinated 2-benzoylbenzoic acid. This is demonstrated by a higher predicted LogP value, which correlates with improved membrane permeability and altered solubility characteristics .

Lipophilicity Drug Design Partition Coefficient

Higher Boiling Point Indicative of Enhanced Thermal Stability

The boiling point of 2-(2,5-dichlorobenzoyl)benzoic acid is significantly higher than that of its 2,4-dichloro isomer, suggesting stronger intermolecular interactions and greater thermal stability under atmospheric pressure .

Thermal Stability Physical Property Distillation

Substitution Pattern Critical for Ixazomib Synthesis Intermediate

The 2,5-dichloro substitution pattern is a key structural feature in the synthesis of ixazomib, a proteasome inhibitor for multiple myeloma. The compound serves as a starting material or building block, and its specific substitution is required for the correct condensation reactions to yield the active pharmaceutical ingredient [1].

Pharmaceutical Intermediate Proteasome Inhibitor Synthesis

Validated Application Scenarios for 2-(2,5-Dichlorobenzoyl)benzoic acid Based on Quantitative Evidence


Synthesis of Ixazomib and Related Proteasome Inhibitors

Procurement of 2-(2,5-dichlorobenzoyl)benzoic acid is essential for laboratories engaged in the synthesis of ixazomib citrate or its intermediates. The compound's specific 2,5-dichloro substitution pattern is a structural requirement for the condensation reactions described in the patent literature, making it a non-substitutable building block [1].

Lipophilicity-Optimized Building Block for Drug Discovery

The significantly higher LogP (3.98) compared to the non-chlorinated parent (LogP ~2.6) makes this compound a valuable scaffold for medicinal chemistry programs aiming to improve membrane permeability or blood-brain barrier penetration of benzophenone-derived lead compounds .

Analytical Reference Standard for Chromatographic Method Development

Due to its distinct lipophilicity and thermal properties, 2-(2,5-dichlorobenzoyl)benzoic acid can serve as a reference standard for HPLC and GC method development, particularly for separating closely related dichlorobenzoylbenzoic acid isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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